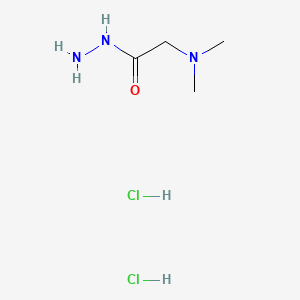

Chlorhydrate de N,N-diméthylglycine hydrazide

Vue d'ensemble

Description

N,N-Dimethylglycine Hydrazide Dihydrochloride is a useful research compound. Its molecular formula is C4H13Cl2N3O and its molecular weight is 190.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N-Dimethylglycine Hydrazide Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylglycine Hydrazide Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Additif alimentaire dans les régimes aviaires

La N,N-diméthylglycine (DMG), un composé organique naturel, a été évaluée pour sa tolérance, sa sécurité et sa bioaccumulation lorsqu'elle est utilisée comme additif alimentaire dans les régimes de poulets de chair . Il a été constaté que la DMG à 1 g de Na-DMG/kg améliorait le ratio alimentation/gain chez les poulets de chair sans que la DMG ne s'accumule dans les parties consommées .

Amélioration de la réponse immunitaire

Des recherches ont montré que la DMG pourrait influencer positivement la réponse immunitaire chez les animaux de laboratoire et les humains . Cela en fait un candidat potentiel pour une utilisation dans les traitements visant à stimuler le système immunitaire.

Booster de performance

Il a été constaté que la DMG stimulait les performances physiques et mentales chez les athlètes et les personnes âgées . Cela suggère qu'elle pourrait être utilisée dans des compléments alimentaires destinés à améliorer les performances physiques et cognitives.

Amélioration de la fonction cardiovasculaire

Il a été constaté que la DMG améliorait la fonction cardiovasculaire chez les patients cliniques . Cela suggère des applications potentielles dans les traitements des maladies cardiovasculaires.

Mécanisme D'action

Target of Action

The primary target of N,N-Dimethylglycine Hydrazide Dihydrochloride is the enzyme Monomeric sarcosine oxidase, which is found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a natural amino acid found in muscles and other body tissues .

Mode of Action

The exact mode of action of N,N-Dimethylglycine Hydrazide Dihydrochloride It is believed to interact with its target, monomeric sarcosine oxidase, influencing the enzyme’s activity

Biochemical Pathways

N,N-Dimethylglycine Hydrazide Dihydrochloride: is involved in several biochemical pathways. It plays a role in the metabolism of glycine and serine, as well as betaine metabolism . These pathways are crucial for various biological processes, including protein synthesis and methylation reactions . The compound’s influence on these pathways can have downstream effects on a range of cellular functions.

Result of Action

The molecular and cellular effects of N,N-Dimethylglycine Hydrazide Dihydrochloride ’s action are largely dependent on its interaction with its target enzyme and its role in various biochemical pathways . By influencing the activity of Monomeric sarcosine oxidase and affecting key metabolic pathways, the compound can potentially impact a range of cellular processes.

Analyse Biochimique

Biochemical Properties

N,N-Dimethylglycine Hydrazide Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with β-Naphthol via radical amination to form 1-amino-2-naphthol . Additionally, it can interact with 2-Chloro- and 2,2-dichloro-(bromo)vinyl ketones via regioselective heterocyclization to form 3-substituted 1-methyl(5-halo)pyrazoles . These interactions highlight its versatility in biochemical processes.

Cellular Effects

N,N-Dimethylglycine Hydrazide Dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce colon cancer in rats and mice . This indicates its potential impact on cellular proliferation and gene expression related to cancer pathways.

Molecular Mechanism

The molecular mechanism of N,N-Dimethylglycine Hydrazide Dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a substrate for various biochemical reactions, facilitating the formation of different compounds through its interactions with enzymes and other biomolecules . This mechanism underscores its role in modulating biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethylglycine Hydrazide Dihydrochloride change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a reagent for aldehydes and ketones, indicating its stability in various chemical reactions

Dosage Effects in Animal Models

The effects of N,N-Dimethylglycine Hydrazide Dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to improve the feed:gain ratio in broilers without being accumulated in consumer parts . At higher doses, it can induce toxicity and adverse effects, such as colon cancer in rats and mice . These findings highlight the importance of dosage in determining its safety and efficacy.

Metabolic Pathways

N,N-Dimethylglycine Hydrazide Dihydrochloride is involved in various metabolic pathways. It is produced in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction . This process highlights its role in the metabolism of amino acids and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of N,N-Dimethylglycine Hydrazide Dihydrochloride within cells and tissues involve various transporters and binding proteins. It is distributed within the body through its interactions with these proteins, affecting its localization and accumulation . Understanding its transport mechanisms is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

N,N-Dimethylglycine Hydrazide Dihydrochloride’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical processes and its overall efficacy in therapeutic applications.

Propriétés

IUPAC Name |

2-(dimethylamino)acetohydrazide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.2ClH/c1-7(2)3-4(8)6-5;;/h3,5H2,1-2H3,(H,6,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBXJUMTWCWCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206582 | |

| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5787-71-3 | |

| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLGLYCINE HYDRAZIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4BG8WJDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

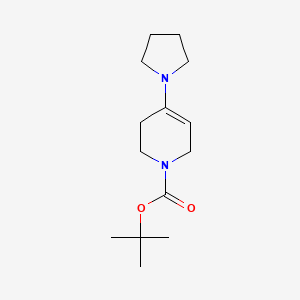

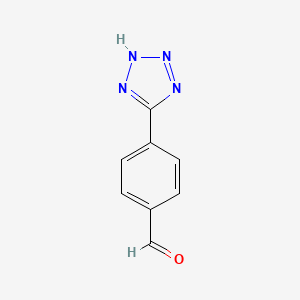

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)